![molecular formula C23H25ClN2O2 B11056661 3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11056661.png)
3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(4-CHLOROBENZYL)PIPERIDINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a combination of piperidine, chlorobenzyl, and pyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(4-CHLOROBENZYL)PIPERIDINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzylamine with a piperidine derivative, followed by cyclization with a pyrrole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(4-CHLOROBENZYL)PIPERIDINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-CHLOROBENZYL)PIPERIDINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-(4-Chlorobenzyl)-piperidine hydrochloride
- 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride
- 4-(4-chlorophenyl)-piperidine hydrochloride
Comparison: Compared to these similar compounds, 3-[4-(4-CHLOROBENZYL)PIPERIDINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both piperidine and pyrrole rings, along with the chlorobenzyl group, provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C23H25ClN2O2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H25ClN2O2/c1-16-2-8-20(9-3-16)26-22(27)15-21(23(26)28)25-12-10-18(11-13-25)14-17-4-6-19(24)7-5-17/h2-9,18,21H,10-15H2,1H3 |
InChI Key |
SWOSSXSWZTTXNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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